Cas no 1340596-78-2 (2-(4-Bromophenoxy)-1-cyclopropylethanone)

2-(4-Bromophenoxy)-1-cyclopropylethanone 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromophenoxy)-1-cyclopropylethanone
- WKPXWOMXPJEHBV-UHFFFAOYSA-N
- Ethanone,2-(4-bromophenoxy)-1-cyclopropyl-
- 2-(4-Bromophenoxy)-1-cyclopropylethanone
-
- インチ: 1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
- InChIKey: WKPXWOMXPJEHBV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OCC(C1CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- トポロジー分子極性表面積: 26.3
2-(4-Bromophenoxy)-1-cyclopropylethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B013679-250mg |
2-(4-Bromophenoxy)-1-cyclopropylethanone |
1340596-78-2 | 250mg |
$ 540.00 | 2022-06-07 | ||
TRC | B013679-500mg |
2-(4-Bromophenoxy)-1-cyclopropylethanone |
1340596-78-2 | 500mg |
$ 900.00 | 2022-06-07 |
2-(4-Bromophenoxy)-1-cyclopropylethanone 関連文献
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
2-(4-Bromophenoxy)-1-cyclopropylethanoneに関する追加情報
Professional Introduction to Compound with CAS No. 1340596-78-2 and Product Name: 2-(4-Bromophenoxy)-1-cyclopropylethanone
2-(4-Bromophenoxy)-1-cyclopropylethanone, identified by its Chemical Abstracts Service (CAS) number 1340596-78-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both a 4-bromophenoxy group and a cyclopropylethanone moiety imparts distinct chemical properties that make it a valuable scaffold for medicinal chemists.
The 4-bromophenoxy group is a well-known pharmacophore that has been extensively studied for its role in modulating various biological pathways. This moiety is often incorporated into drug molecules to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles. In contrast, the cyclopropylethanone component introduces rigidity to the molecular structure, which can be crucial for optimizing interactions with biological targets such as enzymes and receptors. The combination of these two functional groups in 2-(4-Bromophenoxy)-1-cyclopropylethanone suggests a promising platform for designing compounds with enhanced therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more effectively. Studies have demonstrated that the 4-bromophenoxy group can serve as a key interaction point with specific amino acid residues in protein targets, while the cyclopropylethanone moiety helps to stabilize the binding conformation. This dual functionality has been particularly intriguing in the context of developing inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Moreover, the structural versatility of 2-(4-Bromophenoxy)-1-cyclopropylethanone allows for facile modifications at both the 4-bromophenoxy and cyclopropylethanone positions. This flexibility is highly advantageous in medicinal chemistry, as it enables the synthesis of a diverse library of analogs that can be screened for improved pharmacological properties. For instance, substituent variations at the bromine atom or the cyclopropyl ring can fine-tune solubility, bioavailability, and target specificity.
In vitro studies have begun to uncover the biological activity of derivatives inspired by 1340596-78-2. Preliminary data suggest that certain analogs exhibit potent inhibitory effects on inflammatory mediators, making them attractive candidates for further development into anti-inflammatory drugs. The ability of these compounds to modulate key signaling pathways has also raised interest in their potential use as immunomodulators or anti-cancer agents. The precise mechanism of action remains an area of active investigation, but early results are promising.
The synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone involves multi-step organic reactions that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies include bromination of phenoxy-substituted precursors followed by cyclopropanation or Friedel-Crafts acylation to introduce the cyclopropylethanone moiety. Advances in catalytic methods have further streamlined these processes, making it feasible to produce this compound on a larger scale for research purposes.
From a regulatory perspective, compounds like 1340596-78-2 must undergo rigorous safety and efficacy testing before they can be considered for clinical use. Current research efforts are focused on optimizing synthetic routes to improve yield and purity while minimizing hazardous byproducts. Additionally, toxicological studies are being conducted to assess potential side effects and ensure that these molecules are safe for human consumption.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-(4-Bromophenoxy)-1-cyclopropylethanone. Predictive models can now rapidly screen large chemical libraries for molecules with desired properties, significantly reducing the time required to identify lead compounds. This technology has already been instrumental in identifying novel derivatives with enhanced potency and selectivity.
In conclusion, 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS No. 1340596-78-2) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of functional groups offers a versatile platform for developing new therapeutic agents with potential applications across multiple disease areas. As research continues to uncover its full potential, this compound is poised to play a significant role in future drug development efforts.
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